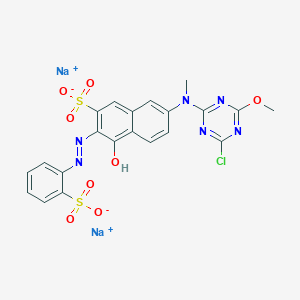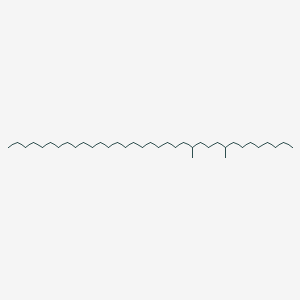![molecular formula C12H13NO B14454646 2-[Methoxy(phenyl)methyl]-1H-pyrrole CAS No. 75400-65-6](/img/structure/B14454646.png)
2-[Methoxy(phenyl)methyl]-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methoxy(phenyl)methyl]-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a methoxy group and a phenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methoxy(phenyl)methyl]-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of a pyrrole derivative with a methoxybenzyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the pyrrole nitrogen attacks the electrophilic carbon of the methoxybenzyl halide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and enhance selectivity. Additionally, solvent-free or green chemistry approaches may be explored to minimize environmental impact.
化学反应分析
Types of Reactions
2-[Methoxy(phenyl)methyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrole derivatives with reduced functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
科学研究应用
2-[Methoxy(phenyl)methyl]-1H-pyrrole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as conducting polymers and organic semiconductors.
作用机制
The mechanism of action of 2-[Methoxy(phenyl)methyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-[Methoxy(phenyl)methyl]-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
2-[Methoxy(phenyl)methyl]-1H-imidazole: Features an imidazole ring, offering different chemical properties.
2-[Methoxy(phenyl)methyl]-1H-thiazole: Contains a thiazole ring, which can influence its reactivity and applications.
Uniqueness
2-[Methoxy(phenyl)methyl]-1H-pyrrole is unique due to its specific combination of a pyrrole ring with methoxy and phenylmethyl substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
75400-65-6 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC 名称 |
2-[methoxy(phenyl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C12H13NO/c1-14-12(11-8-5-9-13-11)10-6-3-2-4-7-10/h2-9,12-13H,1H3 |
InChI 键 |
KZKVCIZDEHUQTJ-UHFFFAOYSA-N |
规范 SMILES |
COC(C1=CC=CC=C1)C2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane)](/img/structure/B14454602.png)

![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)

![2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione](/img/structure/B14454628.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)



